molecular formula C5H12FNO B13533904 3-(Dimethylamino)-2-fluoropropan-1-ol

3-(Dimethylamino)-2-fluoropropan-1-ol

Cat. No.: B13533904
M. Wt: 121.15 g/mol
InChI Key: FRAMUFKQTAFFQF-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-2-fluoropropan-1-ol is an organic compound that features a dimethylamino group, a fluorine atom, and a hydroxyl group attached to a three-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-fluoropropan-1-ol typically involves the reaction of 3-chloro-2-fluoropropanol with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

ClCH2CH(OH)F+(CH3)2NH(CH3)2NCH2CH(OH)F+HCl\text{ClCH}_2\text{CH(OH)F} + \text{(CH}_3\text{)}_2\text{NH} \rightarrow \text{(CH}_3\text{)}_2\text{NCH}_2\text{CH(OH)F} + \text{HCl} ClCH2​CH(OH)F+(CH3​)2​NH→(CH3​)2​NCH2​CH(OH)F+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-fluoropropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form a fully saturated alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(Dimethylamino)-2-fluoropropanone.

    Reduction: Formation of 3-(Dimethylamino)-2-fluoropropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Dimethylamino)-2-fluoropropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-fluoropropan-1-ol involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-1-propylamine: Similar structure but lacks the fluorine atom and hydroxyl group.

    3-(Dimethylamino)-1-arylpropenones: Contains an aryl group instead of a fluorine atom.

    Dimethylaminopropylamine: Similar structure but lacks the fluorine atom and hydroxyl group.

Uniqueness

3-(Dimethylamino)-2-fluoropropan-1-ol is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and reactivity, while the hydroxyl group can participate in hydrogen bonding and other interactions.

Properties

Molecular Formula

C5H12FNO

Molecular Weight

121.15 g/mol

IUPAC Name

3-(dimethylamino)-2-fluoropropan-1-ol

InChI

InChI=1S/C5H12FNO/c1-7(2)3-5(6)4-8/h5,8H,3-4H2,1-2H3

InChI Key

FRAMUFKQTAFFQF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(CO)F

Origin of Product

United States

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